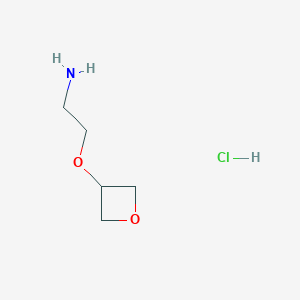![molecular formula C8H5BrF2O B13583854 1-Bromo-3-[(2,2-difluoroethenyl)oxy]benzene](/img/structure/B13583854.png)
1-Bromo-3-[(2,2-difluoroethenyl)oxy]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-3-[(2,2-difluoroethenyl)oxy]benzene is an organic compound with the molecular formula C8H5BrF2O. It is characterized by the presence of a bromine atom, a difluoroethenyl group, and an oxybenzene moiety.
Preparation Methods
The synthesis of 1-Bromo-3-[(2,2-difluoroethenyl)oxy]benzene typically involves the reaction of 1-bromo-3-hydroxybenzene with 2,2-difluoroethenyl bromide under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
1-Bromo-3-[(2,2-difluoroethenyl)oxy]benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: Reduction of the difluoroethenyl group can lead to the formation of difluoroethyl derivatives.
Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Bromo-3-[(2,2-difluoroethenyl)oxy]benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals. Its difluoroethenyl group is of particular interest in medicinal chemistry for the design of enzyme inhibitors and receptor modulators.
Industry: It finds applications in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-Bromo-3-[(2,2-difluoroethenyl)oxy]benzene exerts its effects depends on the specific application. In chemical reactions, the bromine atom and difluoroethenyl group are key reactive sites. The bromine atom can participate in nucleophilic substitution reactions, while the difluoroethenyl group can undergo addition or reduction reactions. The molecular targets and pathways involved vary based on the context of use .
Comparison with Similar Compounds
1-Bromo-3-[(2,2-difluoroethenyl)oxy]benzene can be compared with similar compounds such as:
1-Bromo-3-(trifluoromethoxy)benzene: This compound has a trifluoromethoxy group instead of a difluoroethenyl group, leading to different reactivity and applications.
1-Bromo-3-(2,2,2-trifluoroethoxy)benzene:
(1-Bromo-2,2,2-trifluoroethyl)benzene: This compound features a trifluoroethyl group, which impacts its reactivity and applications compared to the difluoroethenyl group.
The uniqueness of this compound lies in its difluoroethenyl group, which imparts distinct chemical properties and reactivity patterns, making it valuable for specific synthetic and research applications .
Properties
Molecular Formula |
C8H5BrF2O |
|---|---|
Molecular Weight |
235.02 g/mol |
IUPAC Name |
1-bromo-3-(2,2-difluoroethenoxy)benzene |
InChI |
InChI=1S/C8H5BrF2O/c9-6-2-1-3-7(4-6)12-5-8(10)11/h1-5H |
InChI Key |
VSSKSUDQWWFJEM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)OC=C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


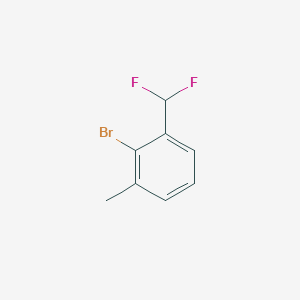
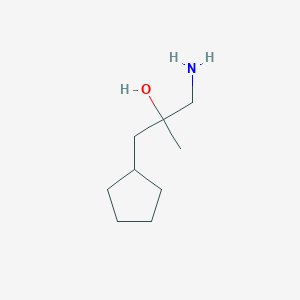
![1-{4-[4-(3-Chlorobenzoyl)piperazin-1-Yl]phenyl}ethanone](/img/structure/B13583778.png)

![1-[(2,6-Dichloro-4-pyridinyl)methyl]piperazine](/img/structure/B13583787.png)
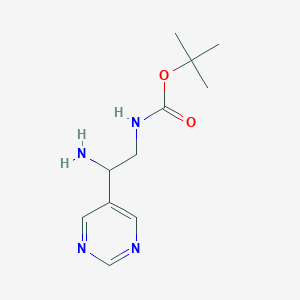
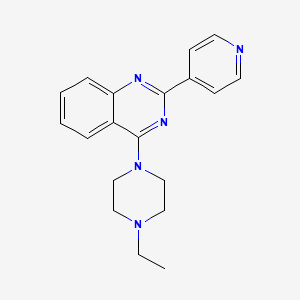
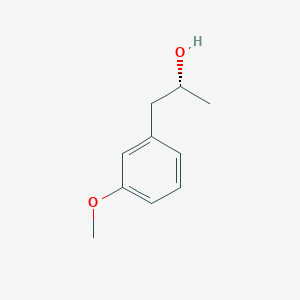
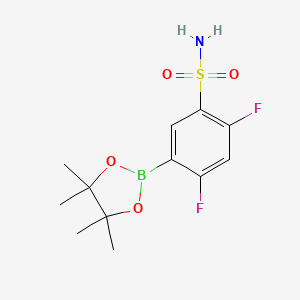
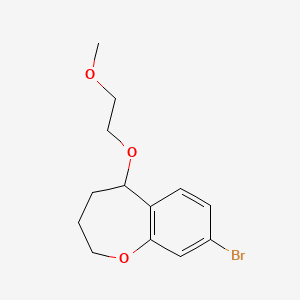

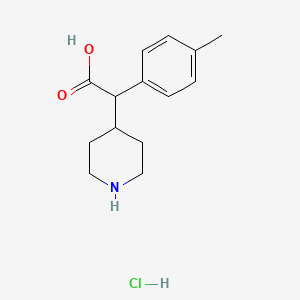
![N-[3-(3-methylbenzamido)phenyl]pyridine-4-carboxamide](/img/structure/B13583846.png)
